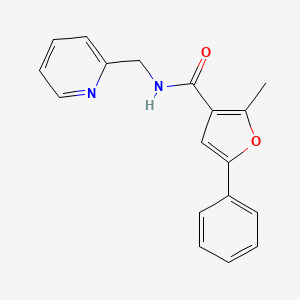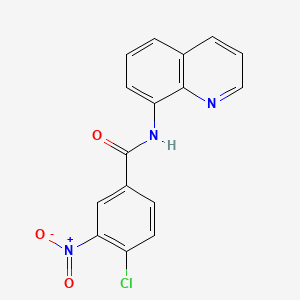
2-methyl-5-phenyl-N-(2-pyridinylmethyl)-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-phenyl-N-(2-pyridinylmethyl)-3-furamide, commonly known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPF belongs to the class of furan derivatives and has a molecular weight of 311.4 g/mol.
作用機序
The mechanism of action of MPF is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclin-dependent kinases, matrix metalloproteinases, and histone deacetylases. MPF has also been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MPF has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that MPF inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPF has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the major advantages of MPF is its simple and efficient synthesis method. MPF is also stable and can be easily purified to obtain high yield and purity. However, one of the limitations of MPF is its limited solubility in water, which can affect its bioavailability and pharmacological properties.
将来の方向性
MPF has shown promising results as a potential anticancer and anti-inflammatory agent. Future studies should focus on the development of new MPF derivatives with improved pharmacological properties. The use of MPF-based polymers in material science should also be explored further. Additionally, the mechanism of action of MPF should be further elucidated to understand its potential applications in various fields.
合成法
MPF can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-5-phenylfuran-3-carboxylic acid with 2-(chloromethyl)pyridine hydrochloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain MPF in high yield and purity.
科学的研究の応用
MPF has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPF has shown promising results as a potential anticancer agent. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. MPF has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
In drug discovery, MPF has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties. MPF derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and antimicrobial activities.
In material science, MPF has been used as a building block to synthesize new materials with unique properties. MPF-based polymers have been synthesized and evaluated for their mechanical and thermal properties.
特性
IUPAC Name |
2-methyl-5-phenyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(11-17(22-13)14-7-3-2-4-8-14)18(21)20-12-15-9-5-6-10-19-15/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLPKCCUZMGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)

![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)